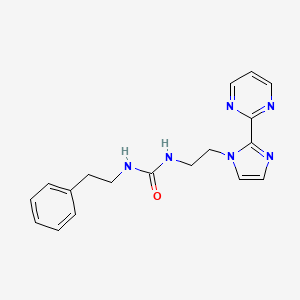
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PEP005 is classified as a diterpene ester and is derived from the plant resin Euphorbia peplus.
科学研究应用
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various cancer cell lines, including melanoma, prostate, and breast cancer. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has also been studied for its potential use in the treatment of actinic keratosis, a precancerous skin condition.
作用机制
Mode of Action
It is suggested that the compound may interact with its targets in a similar manner to other anticancer agents that contain pyridine and urea moieties . These agents typically inhibit VEGFR2, a key receptor involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels .
Biochemical Pathways
Given the potential inhibition of vegfr2, it can be inferred that the compound may affect angiogenesis-related pathways .
Pharmacokinetics
The compound’s physical and chemical properties such as density (1273g/cm3), boiling point (4339ºC at 760 mmHg), and molecular weight (25834200) are available . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds with pyridine and urea moieties have demonstrated anticancer activity, particularly against breast and colon cancer cell lines .
实验室实验的优点和局限性
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to dissolve in cell culture media. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is also stable under a wide range of conditions, making it easy to handle and store. However, 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has some limitations for lab experiments. It is a highly potent compound, and care must be taken to ensure that it is used at the appropriate concentrations. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is also expensive, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea. One area of research is the development of novel formulations of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea for use in cancer treatment. Another area of research is the identification of biomarkers that can predict the response to 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea treatment. Additionally, further studies are needed to investigate the potential use of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea in combination with other cancer treatments. Finally, the development of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea analogs with improved pharmacokinetic properties is an area of active research.
Conclusion
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the activation of PKC enzymes, which leads to the activation of several downstream signaling pathways. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and immunomodulatory effects. While 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has some limitations for lab experiments, its potential use in cancer treatment makes it an area of active research.
合成方法
The synthesis of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves several steps, including the extraction of the resin from Euphorbia peplus, isolation of the active compound, and conversion to the final product. The process is complex and involves several chemical reactions, including esterification and oxidation. The final product is a white crystalline powder that is highly soluble in organic solvents.
属性
IUPAC Name |
1-(2-phenylethyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(22-10-7-15-5-2-1-3-6-15)23-12-14-24-13-11-21-17(24)16-19-8-4-9-20-16/h1-6,8-9,11,13H,7,10,12,14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVYIJSMNWBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride](/img/structure/B2421838.png)

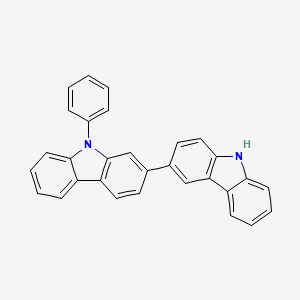

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)
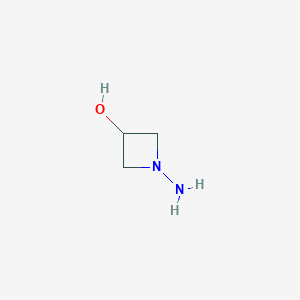
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)
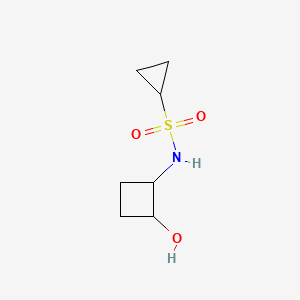
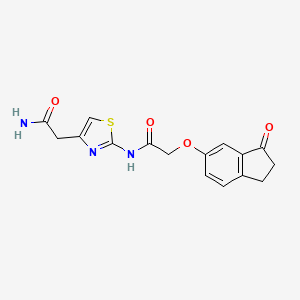


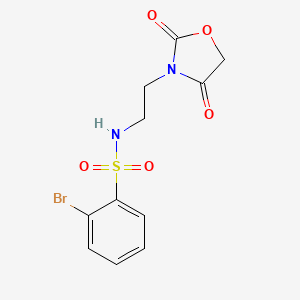
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide](/img/structure/B2421859.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421861.png)